

Synthesis of Disalicylide: An Application Note and Detailed Protocol

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Compound of Interest

Compound Name: *Disalicylide*

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This document provides a comprehensive guide to the synthesis of **disalicylide**, a cyclic ester derived from salicylic acid. The protocol is based on established literature, offering a detailed, step-by-step procedure for laboratory application. All quantitative data is presented in a clear, tabular format for easy reference and comparison.

Introduction

Disalicylide, with the systematic name 6H,12H-dibenzo[b,f][1][2]dioxocin-6,12-dione, is a cyclic di-ester of salicylic acid. Its unique structure makes it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry. This protocol outlines a reliable two-step synthesis route starting from salicylic acid.

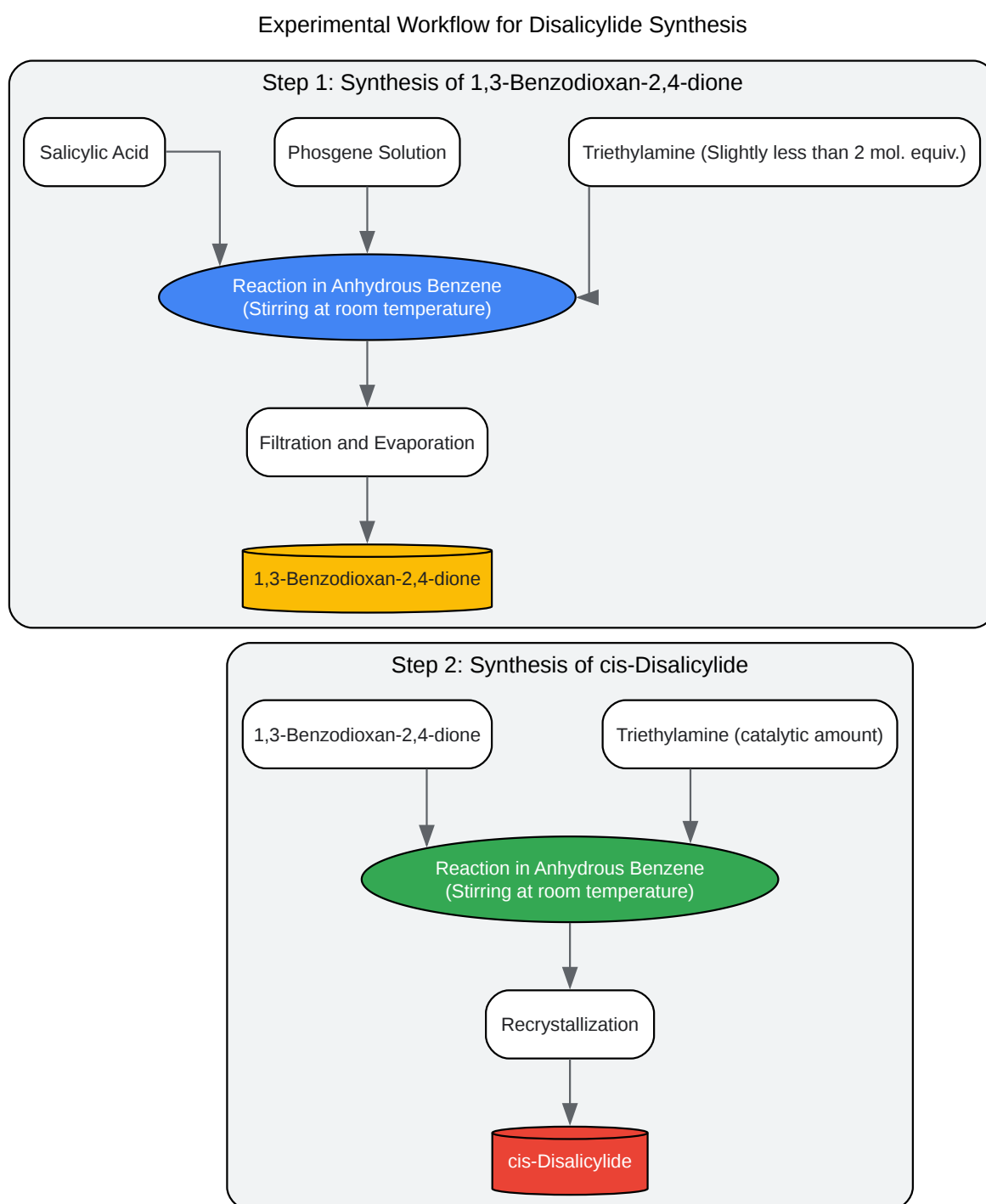
Reaction Scheme

The synthesis proceeds in two main steps:

- **Formation of the intermediate:** Salicylic acid reacts with phosgene in the presence of triethylamine to form the cyclic acylalactone intermediate, 1,3-benzodioxan-2,4-dione.
- **Dimerization to Disalicylide:** The intermediate undergoes a base-catalyzed dimerization to yield the desired product, **cis-disalicylide**.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.



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Caption: Workflow for the two-step synthesis of cis-**Disalicylide**.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
Salicylic Acid	C ₇ H ₆ O ₃	138.12	158-161	White solid
1,3-Benzodioxan-2,4-dione	C ₈ H ₄ O ₄	164.12	138-140	Crystalline solid
cis-Disalicylide	C ₁₄ H ₈ O ₄	240.21	213	White crystalline solid

Experimental Protocols

Materials and Equipment:

- Salicylic acid
- Phosgene (as a solution in a suitable solvent, e.g., benzene)
- Triethylamine
- Anhydrous benzene (or a suitable alternative solvent like toluene)
- Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator

- Filtration apparatus (Büchner funnel, filter paper)
- Recrystallization apparatus
- NMR spectrometer
- FTIR spectrometer
- Melting point apparatus

Safety Precautions:

- Phosgene is extremely toxic and must be handled with extreme caution in a well-ventilated fume hood by trained personnel only.
- Organic solvents are flammable. Work away from open flames.
- Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: Synthesis of 1,3-Benzodioxan-2,4-dione (Intermediate)

This protocol is adapted from the method described by Dean, F. M., Hindley, K. B., & Small, S. in the Journal of the Chemical Society, Perkin Transactions 1, 1972.[\[1\]](#)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, dissolve salicylic acid in anhydrous benzene.
- Cool the solution in an ice bath.
- Slowly add a solution of phosgene in anhydrous benzene from the dropping funnel with continuous stirring.

- Following the addition of phosgene, add a solution of triethylamine (slightly less than 2 molar equivalents with respect to salicylic acid) in anhydrous benzene dropwise. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
- Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
- Wash the precipitate with a small amount of anhydrous benzene.
- Combine the filtrate and the washings and evaporate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product, 1,3-benzodioxan-2,4-dione, can be purified by recrystallization from a suitable solvent system (e.g., benzene-petroleum ether).

Protocol 2: Synthesis of cis-Disalicylide

This protocol is a continuation from the synthesis of the intermediate, as described by Dean et al. (1972).^[1]

Procedure:

- Dissolve the purified 1,3-benzodioxan-2,4-dione in anhydrous benzene in a round-bottom flask equipped with a magnetic stirrer.
- Add a catalytic amount (a few drops) of triethylamine to the solution.
- Stir the reaction mixture at room temperature. The dimerization reaction is typically rapid.
- The product, cis-**disalicylide**, will precipitate out of the solution.
- Collect the precipitate by vacuum filtration and wash it with a small amount of cold benzene.
- The crude cis-**disalicylide** can be further purified by recrystallization from a suitable solvent (e.g., benzene or ethyl acetate) to yield white crystals.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

- **Melting Point:** Compare the observed melting points with the literature values provided in the data table.
- **NMR Spectroscopy:** Acquire ^1H and ^{13}C NMR spectra to confirm the chemical structure.
- **FTIR Spectroscopy:** Obtain an FTIR spectrum to identify the characteristic functional groups, particularly the ester carbonyl stretching vibrations.

This detailed protocol and the accompanying data provide a solid foundation for the successful synthesis and characterization of **disalicylide** in a research setting. Adherence to the safety precautions, especially when handling phosgene, is paramount.

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References

- 1. Synthesis of cis-disalicylide and of flavones containing a chromeno-[4,3-b]chromen nucleus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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